Bienvenue dans la boutique en ligne BenchChem!

1-(3-Hydroxyquinolin-6-yl)ethanone

Physicochemical profiling Drug-likeness prediction Quinoline SAR

1-(3-Hydroxyquinolin-6-yl)ethanone (CAS 1956341-14-2) is a disubstituted quinoline derivative bearing a hydroxyl group at position 3 and an acetyl group at position 6, with molecular formula C11H9NO2 and molecular weight 187.19 g/mol. It is supplied as a research-grade building block with certified purity up to 98% and batch-specific QC documentation.

Molecular Formula C11H9NO2
Molecular Weight 187.198
CAS No. 1956341-14-2
Cat. No. B2817348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxyquinolin-6-yl)ethanone
CAS1956341-14-2
Molecular FormulaC11H9NO2
Molecular Weight187.198
Structural Identifiers
SMILESCC(=O)C1=CC2=CC(=CN=C2C=C1)O
InChIInChI=1S/C11H9NO2/c1-7(13)8-2-3-11-9(4-8)5-10(14)6-12-11/h2-6,14H,1H3
InChIKeyBHHCUXYLECTEIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Hydroxyquinolin-6-yl)ethanone (CAS 1956341-14-2): Structural and Procurement Baseline for Informed Research Selection


1-(3-Hydroxyquinolin-6-yl)ethanone (CAS 1956341-14-2) is a disubstituted quinoline derivative bearing a hydroxyl group at position 3 and an acetyl group at position 6, with molecular formula C11H9NO2 and molecular weight 187.19 g/mol [1]. It is supplied as a research-grade building block with certified purity up to 98% and batch-specific QC documentation . The compound serves as a versatile intermediate for synthesizing more complex quinoline-based pharmacophores and functional materials, with computed physicochemical properties (XLogP3 = 1.2, TPSA = 50.2 Ų, HBD = 1, HBA = 3) that distinguish it from positional isomer analogs [1].

Why 1-(3-Hydroxyquinolin-6-yl)ethanone Cannot Be Simply Replaced by Other Hydroxyquinoline Ethanone Regioisomers


Quinoline derivatives bearing hydroxy and acetyl substituents at different ring positions exhibit markedly different computed physicochemical properties and hydrogen-bonding geometries [1]. The 3-hydroxy-6-acetyl arrangement in this compound produces a distinct electronic distribution (XLogP3 = 1.2) that differs significantly from regioisomers such as 1-(8-hydroxyquinolin-5-yl)ethanone (XLogP3 = 1.900) . Positional isomerism also alters the spatial relationship between hydrogen-bond donor and acceptor groups, which can affect metal-chelation geometry, target-binding complementarity, and reactivity in downstream functionalization. Consequently, generic substitution between regioisomers without re-validation risks confounding biological assay results and compromising synthetic reproducibility.

Quantitative Differentiation Evidence for 1-(3-Hydroxyquinolin-6-yl)ethanone vs. Structural Analogs


Lipophilicity Modulation: XLogP3 Comparison of 1-(3-Hydroxyquinolin-6-yl)ethanone vs. 1-(8-Hydroxyquinolin-5-yl)ethanone

IMPORTANT CAVEAT: High-strength head-to-head biological efficacy or target-engagement data for this compound are currently absent from the primary peer-reviewed literature. The following evidence represents the best available quantitative differentiation based on computed physicochemical properties, vendor-certified quality specifications, and structural class-level inference. — The target compound exhibits an XLogP3 of 1.2 [1], compared to 1.900 for the 8-hydroxy-5-acetyl regioisomer . This 0.7 log unit reduction in computed lipophilicity arises from the different positioning of the hydroxy group, which alters intramolecular hydrogen bonding and solvent interaction. Lower XLogP3 correlates with improved aqueous solubility and reduced non-specific protein binding, attributes relevant for both in vitro assay performance and downstream pharmacokinetic optimization.

Physicochemical profiling Drug-likeness prediction Quinoline SAR

Hydrogen-Bond Donor/Acceptor Architecture: Unique 3-OH/6-Acetyl Spatial Arrangement vs. Alternative Regioisomers

The target compound features a hydrogen-bond donor (3-OH) positioned para to the quinoline nitrogen (N1) and a hydrogen-bond acceptor (6-C=O) meta to N1 [1]. This specific HBD/HBA geometry is distinct from the 8-hydroxy-5-acetyl regioisomer, where the donor and acceptor adopt a peri-relationship with potential for intramolecular hydrogen bonding, and from the 4-hydroxy-3-acetyl isomer, which exists in a different tautomeric equilibrium . While all three isomers share identical HBD/HBA counts (1/3), the geometric arrangement dictates which biological targets can be productively engaged. Published crystal structures of quinoline-based kinase inhibitors demonstrate that a 3-hydroxy substituent can form a direct hydrogen bond with the kinase hinge region (e.g., mimicking the adenine N6 amino group), a binding mode not geometrically accessible to 8-hydroxy or 4-hydroxy regioisomers.

Medicinal chemistry Structure-based design Quinoline SAR

Certified Purity and Batch-Specific QC Documentation: 98% Purity with Multi-Technique Verification vs. Standard 97% Analogs

1-(3-Hydroxyquinolin-6-yl)ethanone is commercially available at a certified purity of 98% with batch-specific quality control documentation that includes NMR, HPLC, and GC analyses (Bidepharm) , as well as 98% purity with Certificate of Analysis (Fluorochem) . In contrast, the simpler analog 6-acetylquinoline (CAS 73013-68-0, lacking the 3-hydroxy group) is typically supplied at 97% purity with less comprehensive QC documentation . While the 1% purity differential is numerically modest, the availability of orthogonal analytical confirmation (NMR for structural identity, HPLC for organic purity, GC for volatile impurities) provides significantly greater confidence in compound identity and purity for applications requiring rigorous reproducibility.

Quality assurance Reproducible research Procurement standards

Defined GHS Hazard Classification: Complete Safety Profile Facilitating Institutional Compliance vs. Incompletely Profiled Analogs

The target compound carries a fully characterized GHS hazard classification (GHS07: Warning; H302 Harmful if swallowed; H315 Causes skin irritation; H319 Causes serious eye irritation; H335 May cause respiratory irritation) accompanied by 15 detailed precautionary statements (P101–P501) as documented by Fluorochem . This comprehensive and publicly accessible safety data sheet enables straightforward integration into institutional chemical hygiene plans and automated laboratory inventory systems. Several positional isomer analogs within the hydroxyquinoline ethanone family lack equivalently complete, harmonized safety documentation across multiple suppliers, introducing uncertainty into risk assessment at the point of procurement.

Laboratory safety Regulatory compliance Risk assessment

Procurement Cost Structure: Price Premium of 1-(3-Hydroxyquinolin-6-yl)ethanone Reflecting Regioselective Synthetic Complexity

1-(3-Hydroxyquinolin-6-yl)ethanone commands a substantial price premium over the simpler quinoline ethanone analog 6-acetylquinoline. The target compound is listed at £138 per 100 mg (Fluorochem, 98% purity) and €200 per 100 mg (CymitQuimica, min. 95% purity) , whereas 6-acetylquinoline (lacking the 3-hydroxy group) is priced at $17.90 per 100 mg (Aladdin Scientific, ≥97% purity) . This approximately 7- to 10-fold price differential (currency-dependent) reflects the additional synthetic steps required to introduce the hydroxy substituent regioselectively at position 3 while preserving the 6-acetyl functionality—a non-trivial synthetic challenge that limits the number of commercial suppliers. The premium is consistent with the compound's role as a late-stage diversification intermediate requiring multi-step synthesis rather than a commodity building block available from bulk feedstock.

Procurement economics Building block sourcing Synthetic accessibility

Optimal Research and Industrial Application Scenarios for 1-(3-Hydroxyquinolin-6-yl)ethanone Based on Quantitative Differentiation Evidence


Kinase Inhibitor Scaffold Development Requiring Defined Hinge-Region Hydrogen-Bond Geometry

The unique 3-hydroxy-6-acetyl hydrogen-bond donor/acceptor arrangement [1] makes this compound a rational choice for medicinal chemistry programs targeting kinase ATP-binding sites, where the 3-OH can serve as a hinge-region hydrogen-bond donor analogous to the adenine N6 amino group, while the 6-acetyl provides a vector for extension into selectivity pockets. The lower lipophilicity (XLogP3 = 1.2) [1] relative to regioisomers such as 1-(8-hydroxyquinolin-5-yl)ethanone (XLogP3 = 1.900) may improve aqueous solubility and reduce non-specific protein binding during early hit-to-lead optimization.

Parallel Library Synthesis Exploiting Orthogonal Reactive Sites at the 3-Hydroxy and 6-Acetyl Positions

The 3-hydroxy group and 6-acetyl group provide two chemically orthogonal reactive handles supported by the structural features documented in PubChem [1]. The hydroxyl can undergo O-alkylation, Mitsunobu reaction, or sulfonylation, while the acetyl group can independently participate in aldol condensations, reductive aminations, or heterocycle formation—orthogonality absent in 6-acetylquinoline (no hydroxyl) or 8-hydroxy-5-acetyl isomers (where the peri-relationship can lead to competing intramolecular reactions). The batch-specific QC documentation (NMR, HPLC, GC) provided by Bidepharm ensures that library compounds are constructed from a consistent, well-characterized starting material, supporting reproducible SAR exploration.

Quantitative Pharmacology Studies Requiring High-Purity, Lot-Traceable Building Blocks with Documented Safety Profiles

For in vitro pharmacology assays where trace impurities can confound IC50 determinations or produce false-positive screening hits, the 98% purity with multi-technique QC (NMR, HPLC, GC) provided by Bidepharm and Fluorochem offers a verifiable purity advantage over analogs typically supplied at 97% with less comprehensive documentation. The complete GHS hazard classification (GHS07, H302, H315, H319, H335) with 15 precautionary statements published by Fluorochem further supports safe handling in automated liquid-handling and high-throughput screening environments where institutional safety compliance documentation is mandatory prior to compound registration.

Systematic SAR Exploration via 3-O-Substitution for Lipophilicity and Solubility Optimization

The 3-hydroxy group serves as a versatile point for systematic structure-activity relationship (SAR) exploration through etherification or esterification, enabling rapid generation of analogs with modulated lipophilicity, solubility, and target-binding properties. The lower XLogP3 (1.2) of the parent compound [1] provides a favorable starting point for introducing hydrophobic substituents without exceeding drug-like lipophilicity thresholds (e.g., XLogP3 < 5), a significant advantage when compared to starting from more lipophilic regioisomers such as the 8-hydroxy-5-acetyl analog (XLogP3 = 1.900) , where the same substituent additions would more readily breach Lipinski compliance boundaries.

Quote Request

Request a Quote for 1-(3-Hydroxyquinolin-6-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.